molecular formula C24H17FN4O B2889350 2-(8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)-N-phenylacetamide CAS No. 901248-09-7

2-(8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)-N-phenylacetamide

Cat. No. B2889350
CAS RN: 901248-09-7
M. Wt: 396.425
InChI Key: BRFITJVXNJJXBE-UHFFFAOYSA-N
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Description

Pyrazoloquinoline derivatives are a class of compounds that have been studied for their potential biological activities . They are nitrogen-containing heterocycles, which are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of pyrazoloquinoline derivatives often involves the use of acidic catalysts . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced .


Molecular Structure Analysis

The molecular structure of pyrazoloquinoline derivatives is composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazoloquinoline derivatives often involve a sequential opening/closing cascade reaction . The use of unsaturated compounds in reactions with N-nucleophiles using amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium has been highlighted .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazoloquinoline derivatives can vary greatly depending on the specific substituents present in the molecule. Some derivatives exhibit strong fluorescence which can be distinguished by our eyes readily in DMSO or under UV light (360 nm) .

Future Directions

The future directions in the research of pyrazoloquinoline derivatives could involve the exploration of their potential as TRK inhibitors , as well as the development of new synthetic methods . Further studies are needed to fully understand their properties and potential applications.

properties

IUPAC Name

2-(8-fluoro-3-phenylpyrazolo[4,3-c]quinolin-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN4O/c25-17-11-12-21-19(13-17)24-20(14-26-21)23(16-7-3-1-4-8-16)28-29(24)15-22(30)27-18-9-5-2-6-10-18/h1-14H,15H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFITJVXNJJXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)CC(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-phenylacetamide

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